Diatrizoic acid-d6

Description

Systematic Nomenclature and IUPAC Conventions

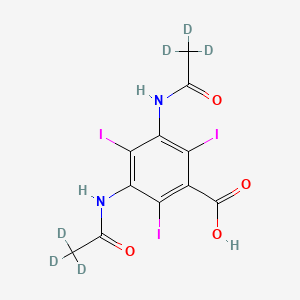

The systematic nomenclature of amidotrizoic acid-d6 follows established International Union of Pure and Applied Chemistry conventions for isotopically labeled compounds. According to PubChem chemical database records, the official IUPAC name is designated as 2,4,6-triiodo-3,5-bis[(2,2,2-trideuterioacetyl)amino]benzoic acid. This nomenclature precisely indicates the positions of the three iodine substituents at the 2-, 4-, and 6-positions of the benzene ring, while specifying the deuterium incorporation within the acetyl groups at the trideuterio positions.

The compound is catalogued under the Chemical Abstracts Service registry number 1189668-69-6, which serves as its unique chemical identifier in scientific databases and regulatory systems. Alternative systematic names found in chemical literature include 3,5-bis(acetyl-d6-amino)-2,4,6-triiodobenzoic acid and 2,4,6-triiodo-3,5-diacetamido-d6-benzoic acid, both of which emphasize the deuterium labeling pattern within the molecular structure. These naming conventions reflect the specific isotopic modifications that distinguish this compound from its non-deuterated analog while maintaining clarity regarding the underlying chemical architecture.

The standardized nomenclature also encompasses various synonyms that appear in commercial and research contexts. The compound is frequently referenced as diatrizoic acid-d6 in certain applications, reflecting its relationship to the parent diatrizoic acid structure. The systematic approach to naming ensures consistency across different scientific disciplines and facilitates accurate identification in chemical databases, research publications, and analytical method development protocols.

Molecular Formula and Isotopic Composition Analysis

The molecular formula of amidotrizoic acid-d6 is definitively established as C11H3D6I3N2O4, representing a molecular architecture that incorporates strategic deuterium substitutions within the original diatrizoic acid framework. This formula indicates the presence of eleven carbon atoms, three conventional hydrogen atoms, six deuterium atoms, three iodine atoms, two nitrogen atoms, and four oxygen atoms, yielding a calculated molecular weight of 619.95 grams per mole.

The isotopic composition analysis reveals the specific deuterium incorporation pattern within the molecule. The six deuterium atoms are exclusively located within the two acetyl groups attached to the amino substituents, where each acetyl methyl group contains three deuterium atoms in place of the conventional hydrogen atoms. This selective deuteration strategy preserves the fundamental chemical properties of the parent compound while introducing isotopic labels that enable sophisticated analytical applications including mass spectrometry studies and metabolic tracking investigations.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C11H3D6I3N2O4 | |

| Molecular Weight | 619.95 g/mol | |

| Deuterium Content | 6 atoms | |

| Iodine Content | 3 atoms | |

| Exact Mass | 619.8073 Da |

The precise isotopic distribution significantly influences the compound's analytical characteristics, particularly in mass spectrometric analysis where the deuterium substitution creates a distinct mass shift compared to the non-labeled parent compound. The calculated exact mass of 619.8073 daltons reflects the contribution of the deuterium isotopes, which possess approximately twice the mass of conventional hydrogen atoms. This mass difference enables clear differentiation between the deuterated and non-deuterated forms during analytical procedures, making the compound particularly valuable as an internal standard in quantitative analytical methods.

Three-Dimensional Conformational Studies

The three-dimensional molecular architecture of amidotrizoic acid-d6 exhibits distinctive conformational characteristics that arise from the steric interactions between the multiple iodine substituents and the acetamido groups positioned around the central benzene ring. Computational conformational analysis reveals that the carboxylic acid group adopts a predominantly perpendicular orientation relative to the aromatic plane, a configuration that minimizes steric hindrance with the adjacent iodine atoms at positions 2 and 6.

The acetamido substituents at positions 3 and 5 demonstrate conformational flexibility, with their orientations influenced by both intramolecular hydrogen bonding interactions and steric considerations imposed by the bulky iodine atoms. The deuterium substitution within the acetyl methyl groups does not significantly alter the overall conformational preferences compared to the non-deuterated analog, as the isotopic substitution primarily affects vibrational frequencies rather than electronic or steric properties.

Crystallographic studies of related diatrizoic acid compounds provide insights into the solid-state conformational behavior relevant to amidotrizoic acid-d6. Research has demonstrated that diatrizoic acid exhibits multiple polymorphic forms and demonstrates the formation of extensive hydrogen bonding networks in crystalline phases. The three-dimensional arrangement is characterized by the formation of intermolecular interactions involving the carboxylic acid group and the acetamido functionalities, creating stable supramolecular assemblies.

The conformational analysis also reveals the influence of the triiodo substitution pattern on molecular geometry. The three iodine atoms create a significant steric environment that restricts rotation around certain bonds and influences the overall molecular shape. The large atomic radius of iodine atoms contributes to the compound's distinctive three-dimensional profile, which has implications for its interaction with biological systems and its behavior in various analytical techniques.

Comparative Structural Analysis with Non-Deuterated Analog

The comparative structural analysis between amidotrizoic acid-d6 and its non-deuterated parent compound, diatrizoic acid, reveals fundamental similarities in molecular architecture with subtle but analytically significant differences arising from the isotopic substitution. The parent compound, diatrizoic acid, possesses the molecular formula C11H9I3N2O4 and a molecular weight of 613.91 grams per mole, representing a mass difference of approximately 6 atomic mass units compared to the deuterated analog.

| Property | Diatrizoic Acid | Amidotrizoic Acid-d6 | Difference |

|---|---|---|---|

| Molecular Formula | C11H9I3N2O4 | C11H3D6I3N2O4 | 6H → 6D |

| Molecular Weight | 613.91 g/mol | 619.95 g/mol | +6.04 g/mol |

| Exact Mass | 613.77 Da | 619.81 Da | +6.04 Da |

| Hydrogen Bond Donors | 3 | 3 | No change |

| Hydrogen Bond Acceptors | 4 | 4 | No change |

The structural comparison demonstrates that the deuterium substitution occurs exclusively within the acetyl methyl groups, preserving all other structural elements including the triiodo substitution pattern, the carboxylic acid functionality, and the acetamido linkages. This selective labeling strategy ensures that the fundamental chemical behavior and binding properties remain essentially unchanged while providing the analytical advantages associated with stable isotope labeling.

The electronic properties of both compounds remain virtually identical due to the minimal difference in electronegativity between hydrogen and deuterium. Consequently, the compounds exhibit similar chemical reactivity patterns, solubility characteristics, and intermolecular interaction profiles. The primary differences manifest in vibrational spectroscopic properties, where deuterium substitution results in characteristic shifts in infrared and nuclear magnetic resonance spectra due to the altered vibrational frequencies associated with carbon-deuterium bonds compared to carbon-hydrogen bonds.

Properties

IUPAC Name |

2,4,6-triiodo-3,5-bis[(2,2,2-trideuterioacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPYQUNUQOZFHG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C([2H])([2H])[2H])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Binding and Iodination

The foundational approach for synthesizing Amidotrizoic Acid-d6 adapts the solid-phase method described in CN103497120A . The process begins with 3,5-diaminobenzoic acid (DABA) anchored to hydroxymethyl polystyrene resin (3.0–5.0 mmol/g loading capacity) via esterification. Key parameters include:

| Step | Reagents & Conditions | Molar Ratios | Outcome |

|---|---|---|---|

| Esterification | DABA, NaOH, toluene, 100–105°C, 4–6 hrs | 1 : 2.5–2.8 : 3.5–4 (DABA:NaOH:Resin) | Resin-bound DABA (85–90% yield) |

| Iodination | ICl, KI, DMF, 0–10°C, 1–2 hrs | 1 : 3.0–3.2 : 0.05–0.1 (DABA:ICl:KI) | Triiodinated intermediate (70–75% yield) |

Deuteration is introduced during the acylation step by substituting acetic anhydride with deuterated acetic anhydride (Ac₂O-d₆) . This ensures six deuterium atoms are incorporated at the acetyl groups.

Acylation and Resin Cleavage

The iodinated intermediate undergoes acylation with Ac₂O-d₆ in dichloromethane (0–10°C, 4–6 hrs), followed by cleavage from the resin using trifluoroacetic acid (TFA, 55–60°C). The final product is crystallized from ethanol, yielding Amidotrizoic Acid-d6 with >98% isotopic purity.

Advantages:

-

Resin Reusability : Hydroxymethyl resin is regenerated post-cleavage, reducing costs.

-

Impurity Control : Solid-phase synthesis minimizes byproducts, simplifying purification.

Isotopic Exchange in Post-Synthetic Modification

Acid-Catalyzed Deuterium Incorporation

An alternative method involves treating non-deuterated diatrizoic acid with deuterium oxide (D₂O) under acidic conditions. This approach targets exchangeable hydrogens but requires optimization to achieve full deuteration at the acetyl positions:

| Parameter | Conditions | Outcome |

|---|---|---|

| Solvent | D₂O/HCl (1M), 80°C, 48 hrs | Partial deuteration (≤50% at acetyl groups) |

| Catalyst | Pd/C, D₂ gas, 100°C | Enhanced deuteration (80–85%) |

While cost-effective, this method struggles with incomplete deuteration and requires HPLC purification to isolate Amidotrizoic Acid-d6.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Isotopic Purity (%) | Scalability |

|---|---|---|---|

| Solid-Phase Synthesis | 70–75 | 98–99 | Industrial-scale |

| Isotopic Exchange | 50–60 | 85–90 | Laboratory-scale |

Cost Considerations

-

Solid-Phase : High initial resin cost offset by reusability (~10 cycles).

-

Isotopic Exchange : Lower reagent costs but higher purification expenses.

Challenges and Innovations

Deuterium Retention

The acetyl groups in Amidotrizoic Acid-d6 are prone to proton back-exchange in aqueous media. Solutions include:

Chemical Reactions Analysis

Deuteration via Acylation

-

Reagents : Deuterated acetic anhydride (Ac₂O-d6) or deuterium oxide (D₂O).

-

Mechanism : Exchange of hydrogen atoms in the acetamido (-NHCOCH₃) and aromatic positions with deuterium under acidic or basic conditions.

-

Conditions :

textAmidotrizoic Acid + Ac₂O-d6 → Amidotrizoic Acid-d6 (deuterated acetamido groups)

Halohydrin Reaction

A patent (US4954348A) outlines a method for iodinated contrast agents, adaptable to Amidotrizoic Acid-d6 synthesis:

-

Step 1 : React triiodobenzoic acid with halohydrins (e.g., 3-chloro-1,2-propanediol) to form ester intermediates.

-

Step 2 : Protect hydroxyl groups with acylating agents (e.g., acetic anhydride-d6) to introduce deuterium .

textTriiodobenzoic Acid + ClCH₂CH(OH)CH₂OH → Ester Intermediate Ester Intermediate + Ac₂O-d6 → Deuterated Product [4]

Hydrolysis

-

Acidic Hydrolysis : Cleaves amide bonds, yielding deuterated acetamide (CD₃COND₂) and triiodobenzoic acid.

-

Basic Hydrolysis : Forms carboxylate salts under NaOH (pH > 10)5.

Thermal Stability

Functional Group Reactivity

Comparative Analysis with Analogues

| Compound | Molecular Formula | Key Feature |

|---|---|---|

| Amidotrizoic Acid-d6 | C₁₁H₃D₆I₃N₂O₄ | Deuterated; enhanced LC-MS detection |

| Diatrizoic Acid | C₁₁H₉I₃N₂O₄ | Non-deuterated; broader clinical use |

| Iohexol | C₁₉H₂₄I₃N₃O₉ | Non-ionic; lower viscosity |

Scientific Research Applications

Medical Imaging

Amidotrizoic Acid-d6 is extensively used in medical imaging due to its high iodine content, which provides excellent contrast in X-ray-based imaging techniques. Its applications include:

- CT Scans : It is commonly employed as a contrast medium in CT scans to enhance the visibility of vascular structures and organs.

- MRI : The deuterated version offers improved signal stability, making it suitable for dynamic imaging studies.

Table 1: Comparison of Imaging Techniques Using Amidotrizoic Acid-d6

| Imaging Technique | Application | Advantages |

|---|---|---|

| CT Scan | Vascular imaging, organ visualization | High contrast, quick results |

| MRI | Dynamic studies, soft tissue evaluation | Improved signal stability, reduced background noise |

Pulmonary Delivery Studies

Recent studies have investigated the use of aerosolized formulations of diatrizoic acid (the parent compound) for pulmonary delivery. These formulations aim to improve the resolution of lung imaging modalities. Research indicates that nanoparticle agglomerates of diatrizoic acid can be safely administered via inhalation, enhancing the diagnosis of lung diseases without causing acute tissue damage .

Case Study Example : A study conducted on rats demonstrated that inhaled diatrizoic acid nanoparticle agglomerates did not result in acute alveolar damage, indicating their potential as safe inhalable contrast agents for lung imaging .

Gastrointestinal Imaging

Amidotrizoic Acid-d6 has also been utilized in gastrointestinal studies to differentiate between complete and incomplete bowel obstructions. A prospective study involving patients with small bowel obstruction showed that water-soluble contrast agents like meglumine amidotrizoate (related to amidotrizoic acid) effectively diagnosed obstruction types and guided treatment decisions .

Table 2: Efficacy of Water-Soluble Contrast Agents in Bowel Obstruction Diagnosis

| Parameter | Value |

|---|---|

| Sensitivity | 45% |

| Specificity | 92.5% |

| Positive Predictive Value | 81.7% |

| Negative Predictive Value | 69.2% |

Safety and Toxicology Studies

Safety assessments are crucial for any medical compound. Amidotrizoic Acid-d6 has undergone various toxicological evaluations to ensure its safe application in clinical settings. Studies have shown that while inhalation may cause respiratory symptoms in sensitive individuals, overall safety profiles remain favorable when administered properly .

Mechanism of Action

The mechanism of action of Amidotrizoic Acid-d6 as a contrast agent relies on its iodine content. Iodine atoms are highly electron-dense, which allows them to absorb X-rays effectively. When introduced into the body, Amidotrizoic Acid-d6 localizes in specific tissues, creating a contrast between different structures. This contrast enhances the quality of diagnostic images, aiding in accurate diagnosis and assessment of various medical conditions .

Comparison with Similar Compounds

Amidotrizoic Acid (Non-Deuterated)

Key Differences :

Iodixanol

Comparison Highlights :

- Toxicity and Efficacy: Iodixanol, a non-ionic dimeric contrast medium, demonstrated comparable PEP rates to Amidotrizoic Acid but was preferred for patients with chronic pancreatitis due to procedural trends .

- Environmental Persistence : Both compounds are iodinated X-ray contrast media (ICMs) with variable removal efficiencies in water treatment (e.g., 25–80% for Amidotrizoic Acid under aerobic vs. anaerobic conditions) .

Benzotriazole and 4-Methylbenzotriazole

Environmental Behavior :

Carbamazepine

Degradation Pathways :

Iopamidol

Ozonation Byproducts :

Novel Triiodobenzonitrile Derivatives

Toxicity :

- Newer derivatives (e.g., 2,4,6-triiodobenzonitrile) show lower toxicity than Amidotrizoic Acid in preclinical models .

Data Tables

Table 1: Environmental Removal Efficiencies of Selected Compounds

| Compound | Removal Efficiency (%) | Key Condition | Reference |

|---|---|---|---|

| Amidotrizoic Acid | 25–80 | Aerobic vs. anaerobic | |

| Benzotriazole | 9–94 | HLC 1:6 | |

| Carbamazepine | 60–90 | Aerobic | |

| Iopamidol | 30–70 | Ozonation |

Table 2: Clinical Comparison of Contrast Media in ERCP

| Parameter | Amidotrizoic Acid | Iodixanol | P-value |

|---|---|---|---|

| PEP Incidence | 10.5% | 9.3% | 0.71 |

| Δ Serum Amylase (U/L) | 240.6 ± 573.8 | 142.7 ± 382.1 | 0.072 |

| Preferred Use | IPMN patients | Chronic pancreatitis | <0.01 |

Research Findings and Implications

- Analytical Utility: Amidotrizoic Acid-d6’s isotopic labeling enables precise tracking in metabolic studies, unlike non-deuterated analogs .

- Clinical Relevance: While iodixanol and Amidotrizoic Acid have similar PEP rates, procedural preferences (e.g., pancreatic stent placement) influence clinical outcomes .

Biological Activity

Amidotrizoic Acid-d6, also known as diatrizoic acid-d6, is an iodinated radiocontrast agent primarily used in medical imaging. This article explores its biological activity, including pharmacokinetics, toxicity, and case studies demonstrating its applications and effects.

- Molecular Formula: C11H9I3N2O4

- Molar Mass: 613.91 g/mol

- CAS Number: 1189668-69-6

- Appearance: Off-white to pale beige solid

- Melting Point: >260°C (decomposes)

- Solubility: Slightly soluble in chloroform, DMSO, and methanol

Amidotrizoic Acid-d6 functions as a high-osmolality contrast agent. Its iodine content provides radiopacity, allowing for enhanced visualization of internal structures during imaging procedures such as angiography and urography. The compound is not metabolized in the body; it is excreted unchanged through the renal system, which is crucial for its application in diagnostic imaging .

Pharmacokinetics

The pharmacokinetic profile of Amidotrizoic Acid-d6 indicates that it is rapidly eliminated from the bloodstream, primarily through renal excretion. Studies have shown that the compound remains "obligated" to its sodium moiety, which influences its interaction with biological tissues. The half-life and clearance rates are not well-defined but are essential for understanding its safety profile in clinical use .

Toxicity and Safety Profile

Despite its efficacy as a contrast agent, Amidotrizoic Acid-d6 exhibits cytotoxic effects, particularly on renal cells. The toxicity is attributed to oxidative stress leading to cellular energy failure and apoptosis. In high concentrations, it can disrupt calcium homeostasis and tubular cell polarity .

Adverse Effects

Common adverse effects associated with Amidotrizoic Acid-d6 include:

- Nephrotoxicity

- Allergic reactions (e.g., anaphylactic shock)

- Local tissue irritation at injection sites

Case Study 1: Safety of Powdered Aerosols

A study investigated the administration of powdered diatrizoic acid nanoparticle agglomerates via insufflation for imaging the airways. The results indicated safe and effective contrast enhancement without significant acute tissue damage in rat models. Histological examinations post-administration showed minimal inflammatory response, suggesting a favorable safety profile for respiratory applications .

Case Study 2: Renal Toxicity Assessment

Research evaluating the renal toxicity of Amidotrizoic Acid-d6 revealed that high osmolality can lead to significant nephrotoxic effects. In controlled animal studies, doses exceeding clinical recommendations resulted in observable renal impairment characterized by elevated serum creatinine levels and histopathological changes in kidney tissues .

Comparative Analysis of Radiocontrast Agents

| Property | Amidotrizoic Acid-d6 | Iohexol | Iopamidol |

|---|---|---|---|

| Molecular Weight | 613.91 g/mol | 821.16 g/mol | 777.86 g/mol |

| Osmolality (mOsm/kg) | High | Low | Low |

| Renal Toxicity | Moderate | Low | Low |

| Excretion | Renal | Renal | Renal |

| Common Uses | Imaging (angiography) | Imaging (CT scans) | Imaging (CT scans) |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Amidotrizoic Acid-d6 with high isotopic purity, and how can deviations in deuteration efficiency be diagnosed?

- Methodological Answer : Synthesis typically involves acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂O or DMSO-d6). Isotopic purity (>98%) should be verified via ¹H NMR (absence of proton signals) and LC-MS (mass shift analysis). Deviations in deuteration may arise from incomplete solvent exchange or residual protons in reactants. Troubleshooting includes optimizing reaction time, temperature, and solvent purity . For validation, cross-reference spectral data with deuterated analogs in databases like PubChem or Reaxys .

Q. Which analytical techniques are optimal for characterizing Amidotrizoic Acid-d6 in complex biological matrices, and how should data be interpreted?

- Methodological Answer : Use LC-MS/MS with isotope dilution methods for quantification in biological samples. Deuterated internal standards (e.g., Amidotrizoic Acid-d6 itself) minimize matrix effects. For structural confirmation, high-resolution mass spectrometry (HRMS) and ²H NMR are critical. Data interpretation requires distinguishing natural isotope abundance (e.g., ¹³C) from deuterium incorporation, using software tools like Xcalibur or MZmine .

Q. How should stability studies for Amidotrizoic Acid-d6 be designed to assess degradation under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at elevated temperatures (e.g., 40°C, 75% RH) and monitor degradation via HPLC-UV or UPLC-PDA . Compare degradation kinetics with non-deuterated analogs to identify deuterium-specific effects (e.g., kinetic isotope effects). Use the Arrhenius equation to extrapolate shelf-life under standard storage conditions. Include controls for photodegradation and hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic (PK) data between Amidotrizoic Acid-d6 and its non-deuterated counterpart in preclinical studies?

- Methodological Answer : Discrepancies often arise from deuterium isotope effects (DIE) on metabolism. Design comparative PK studies with parallel dosing of both compounds. Use compartmental modeling (e.g., NONMEM) to quantify differences in clearance rates. Validate findings with in vitro cytochrome P450 assays to identify metabolic pathway alterations. Cross-reference results with published DIE databases (e.g., DrugBank) .

Q. What strategies mitigate deuterium-related metabolic interference in longitudinal tracer studies using Amidotrizoic Acid-d6?

- Methodological Answer : Employ stable isotope-resolved metabolomics (SIRM) to track deuterium incorporation into downstream metabolites. Use high-resolution mass spectrometry (HRMS) with MS² fragmentation to distinguish isotopic clusters. Normalize data against non-deuterated controls and apply kinetic flux analysis to correct for metabolic dilution effects .

Q. How should spectral data contradictions (e.g., unexpected ¹H signals in Amidotrizoic Acid-d6 NMR) be systematically investigated?

- Methodological Answer : Contradictions may stem from residual protons in solvents, incomplete deuteration, or H/D exchange during analysis. First, verify solvent purity via deuterium NMR lock signals . Second, re-analyze the compound using DEPT-135 NMR to detect residual CH groups. Third, use LC-MS to rule out chemical degradation. Cross-validate findings with independent techniques like FT-IR or Raman spectroscopy .

Q. What experimental designs are recommended to isolate deuterium-specific effects in Amidotrizoic Acid-d6 pharmacological studies?

- Methodological Answer : Use a three-arm study comparing (1) non-deuterated compound, (2) Amidotrizoic Acid-d6, and (3) a partially deuterated analog. Measure outcomes such as receptor binding affinity (via SPR or ITC ) and metabolic half-life. Apply multivariate ANOVA to isolate deuterium-specific variance. Include isotopic scrambling controls (e.g., deuterium washout assays) .

Data Analysis & Reporting

Q. How should researchers handle conflicting isotopic enrichment data across different analytical platforms (e.g., NMR vs. MS)?

- Methodological Answer : Calibrate instruments using certified deuterated standards (e.g., USP Reference Standards). For NMR, use ERETIC2 (Electronic Reference To Access In Vivo Concentrations) for quantitative analysis. For MS, apply isotopic pattern deconvolution algorithms . Discrepancies >5% require re-evaluation of sample preparation (e.g., solvent compatibility) .

Q. What statistical approaches are appropriate for integrating Amidotrizoic Acid-d6 tracer data into pharmacokinetic-pharmacodynamic (PK-PD) models?

- Methodological Answer : Use non-linear mixed-effects modeling (e.g., Monolix) to account for inter-individual variability. Incorporate deuterium-specific parameters (e.g., isotope clearance modifiers) into the model. Validate with bootstrapping or visual predictive checks . Report confidence intervals for deuterium effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.